2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a furan ring attached to a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of furan-2-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential methods for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the tetrahydroisoquinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydroisoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl chloride: A precursor used in the synthesis of 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline.
1,2,3,4-Tetrahydroisoquinoline: The core structure of the compound.
Furan-2-carboxylic acid: An oxidation product of the furan ring.
Uniqueness
This compound is unique due to the combination of the furan ring and the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMVIJXSGFIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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